molecular formula C14H17F3N2O2 B5812685 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE

1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE

Cat. No.: B5812685
M. Wt: 302.29 g/mol
InChI Key: BYZCRVDIHJSHCJ-UHFFFAOYSA-N
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Description

1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an ethoxyphenyl group, a piperazine ring, and a trifluoroethanone moiety.

Properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-12-6-4-3-5-11(12)18-7-9-19(10-8-18)13(20)14(15,16)17/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZCRVDIHJSHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE typically involves the reaction of 2-ethoxyphenylpiperazine with a trifluoroacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The trifluoroethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a ligand for adrenergic receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved may include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE can be compared with other piperazine derivatives, such as:

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target adrenergic receptors and have similar pharmacological profiles.

    Trazodone: A well-known piperazine derivative used as an antidepressant.

    Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.

The uniqueness of this compound lies in its specific structural features, such as the trifluoroethanone moiety, which may confer distinct biological activities and pharmacokinetic properties.

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